2-Amino-N-ethyl-N-(4-methoxy-benzyl)-acetamide
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Overview
Description
2-Amino-N-ethyl-N-(4-methoxy-benzyl)-acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an amino group, an ethyl group, and a 4-methoxy-benzyl group attached to the acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-ethyl-N-(4-methoxy-benzyl)-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzylamine, ethylamine, and acetic anhydride.
Formation of Intermediate: The first step involves the reaction of 4-methoxybenzylamine with acetic anhydride to form an intermediate, 4-methoxybenzylacetamide.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with ethylamine to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Catalysts and solvents may also be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-ethyl-N-(4-methoxy-benzyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-Amino-N-ethyl-N-(4-methoxy-benzyl)-acetamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential pharmacological properties and may serve as a lead compound for drug development.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-N-ethyl-N-(4-methoxy-benzyl)-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as in medicinal or biological research.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-ethyl-N-(3-fluoro-4-methoxybenzyl)-acetamide: This compound has a similar structure but with a fluorine atom at the 3-position of the benzyl group.
2-Amino-N-ethyl-N-(2-methyl-benzyl)-propionamide: This compound differs by having a methyl group at the 2-position of the benzyl group and a propionamide backbone.
Uniqueness
2-Amino-N-ethyl-N-(4-methoxy-benzyl)-acetamide is unique due to the presence of the 4-methoxy group on the benzyl ring, which can influence its chemical reactivity and biological activity. This structural feature may impart distinct properties compared to its analogs, making it a valuable compound for specific applications.
Properties
IUPAC Name |
2-amino-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-3-14(12(15)8-13)9-10-4-6-11(16-2)7-5-10/h4-7H,3,8-9,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTNUVLXPNIYIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)OC)C(=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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